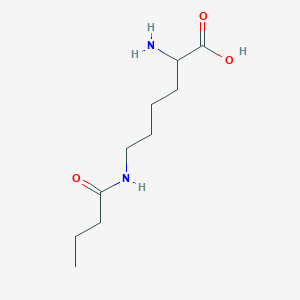

2-Amino-6-butanamidohexanoic acid

Description

Properties

Molecular Formula |

C10H20N2O3 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

2-amino-6-(butanoylamino)hexanoic acid |

InChI |

InChI=1S/C10H20N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

VRWLRMTUPOYQFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCCCCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

6-Aminohexanoic Acid

A critical intermediate, synthesized via hydrolysis of caprolactam (e.g., WO2020031201A1):

| Step | Reaction | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Caprolactam + KOH | 90–95°C, 10 hr | ~50% | >99% HPLC |

| 2 | Neutralization | Acetic acid, isopropanol | N/A | >99.98% |

| 3 | Crystallization | Isopropanol wash | N/A | >99.98% |

Key Insight : High-purity 6-aminohexanoic acid is obtained via anti-solvent precipitation and recrystallization.

Butanamide Synthesis

Butanamide (CH₃CH₂CH₂CH₂CONH₂) is typically prepared via:

- Ammonolysis : React butanoyl chloride with ammonia.

- Catalytic Hydrogenation : Reduce nitriles (e.g., butanenitrile) to amines.

Coupling Strategies for Amide Bond Formation

Carbodiimide-Mediated Coupling

Reagents : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).

Mechanism :

- Activate carboxylic acid (6-aminohexanoic acid) to form an O-acylisourea intermediate.

- Nucleophilic attack by butanamide amine to form amide bond.

| Parameter | Value |

|---|---|

| Solvent | DMF, DCM |

| Temperature | 0–25°C |

| Time | 12–24 hr |

Enzymatic Transamination

Enzymes : Pyridoxal phosphate-dependent transaminases (e.g., ACS Catal. 2017, 7, 1707–1711).

Advantage : Stereochemical control for (S)- or (R)-configurations.

Limitation : Requires cofactor recycling (e.g., pyruvate/alanine).

Protection/Deprotection of Functional Groups

α-Amino Group Protection

Reagents : Boc (tert-butoxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl).

Procedure :

- Dissolve 6-aminohexanoic acid in THF/water.

- Add Boc anhydride (1.1 equiv) with NaOH.

- Purify via extraction (EtOAc/H₂O).

| Protecting Group | Reagent | Yield |

|---|---|---|

| Boc | Boc₂O | >90% |

| Fmoc | Fmoc-Osu | 85–95% |

Selective Deprotection

Boc Removal : TFA/DCM (1:1).

Fmoc Removal : Piperidine/DMF (20%).

Challenges and Optimization

Side Reactions

Scalability

Industrial-Scale Considerations :

| Factor | Optimal Condition |

|---|---|

| Solvent | Isopropanol (low cost, high boiling point) |

| Catalyst | Recyclable enzymes or reusable resins |

| Waste | Minimize HCl/NaOH use via anti-solvent methods |

Analytical Characterization

HPLC Purity

| Parameter | Value |

|---|---|

| Column | C18, 250 × 4.6 mm |

| Mobile Phase | 0.1% TFA in H₂O/ACN gradient |

| Retention Time | ~8–10 min |

| Purity | >95% (desired) |

NMR Spectroscopy

¹H NMR (D₂O) :

- δ 1.4–1.6 (m, CH₂ groups).

- δ 2.2 (t, CONHCH₂CH₂CH₂CH₃).

- δ 3.8 (s, NH₂ adjacent to COOH).

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-butanamidohexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which are important in structural biology.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in substitution reactions, such as alkylation and acylation.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Alkylating agents: Alkyl halides.

Acylating agents: Acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and substituted amino acids.

Scientific Research Applications

2-Amino-6-butanamidohexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Industry: The compound is used in the production of various pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 2-Amino-6-butanamidohexanoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin . This inhibition is achieved through the formation of stable complexes with the enzyme, preventing its activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

- Hydrophobicity and Solubility: The butanamido group in this compound introduces moderate hydrophobicity compared to the acetamido group in (S)-β3AcK (S2) or the polar amino group in 6-aminohexanoic acid. This balance may improve bioavailability in drug delivery systems .

- Biological Activity: Unlike 6-aminohexanoic acid, which inhibits plasminogen activation, the butanamido derivative’s activity remains underexplored. However, analogs like (S)-β3CbzK (S1) with bulky substituents show altered binding affinities to enzymes, suggesting that the butanamido group could similarly modulate target interactions .

Research Findings

- Crystallographic Data: While 2-(2-ethoxy-2-oxoacetamido)benzoic acid () exhibits planar geometry stabilized by hydrogen bonds, the butanamido group’s flexibility in this compound may lead to less ordered crystalline structures, affecting its physical stability .

- Comparative Bioactivity: In studies of β³-amino acids (e.g., (S)-β3pBrF (S15)), halogenated aromatic side chains enhance receptor binding. The butanamido group’s aliphatic nature may prioritize hydrophobic interactions over specific binding .

Biological Activity

2-Amino-6-butanamidohexanoic acid, also known as a derivative of hexanoic acid, is an amino acid compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 228.33 g/mol

- CAS Number : [specific CAS number if available]

This compound features an amino group (-NH), a butanamido group, and a hexanoic acid backbone, contributing to its unique properties and biological activities.

1. Antifibrinolytic Activity

Research has indicated that derivatives of 2-amino acids, including this compound, exhibit significant antifibrinolytic properties. A study by Midura-Nowaczek et al. demonstrated that certain derivatives possess strong inhibitory effects on plasmin activity, which is crucial in the regulation of fibrinolysis. The most potent inhibitors had IC values lower than 0.02 mM, showcasing their potential therapeutic applications in managing bleeding disorders .

3. Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Compounds with similar amino acid backbones have been reported to inhibit key inflammatory pathways, including the lipoxygenase pathway, which is involved in the synthesis of leukotrienes—mediators of inflammation . Further research is required to establish the specific anti-inflammatory mechanisms associated with this compound.

Case Study 1: Inhibition of Plasmin Activity

In a controlled laboratory setting, researchers synthesized various peptide derivatives from this compound and evaluated their ability to inhibit plasmin. The study found that certain modifications to the amino acid sequence significantly enhanced inhibitory potency, suggesting that structural optimization could lead to more effective antifibrinolytic agents.

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted on compounds derived from this compound. The results indicated that some derivatives exhibited considerable antibacterial and antifungal activities, with inhibition zones exceeding 20 mm against common pathogens. These findings highlight the need for further exploration into the antimicrobial potential of this compound.

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Amino-6-butanamidohexanoic acid and its analogs?

- Methodological Answer : Synthesis typically involves multi-step routes using protected intermediates. For example, substituted 2-aminohexanoic acids are synthesized via boronate ester coupling (as outlined in Scheme 1 of ). Key steps include:

Starting with tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate derivatives.

Reacting with iodobutyl dioxaborolane reagents to introduce boronate groups.

Deprotection and functionalization of the amine and amido groups.

- Critical parameters: Reaction temperature (e.g., 0–25°C for boronate coupling), solvent polarity, and chiral auxiliary selection to control stereochemistry .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm backbone structure and substituent positions.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 210 nm for amine groups) to assess purity (>95% recommended for biochemical assays).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., theoretical M~245.3 g/mol) .

Q. What are the solubility and stability considerations for this compound in aqueous buffers?

- Methodological Answer :

- Solubility : Test in PBS (pH 7.4) or Tris-HCl (pH 8.0) with sonication. Analogous compounds like 6-aminohexanoic acid show solubility ~800 g/L in water at 20°C (adjust for amido group hydrophobicity) .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Protect from light and oxidizers due to amine sensitivity .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate it?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation or enzymatic resolution (e.g., lipases) to enhance enantiomeric excess (ee).

- Chiral HPLC : Employ columns like Chiralpak® IA with hexane/isopropanol gradients to separate enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing CD spectra to known standards .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

Standardize Assay Conditions : Use uniform cell lines (e.g., HEK293 or HeLa) and control for variables like serum concentration.

Dose-Response Curves : Generate EC/IC values across multiple replicates.

Meta-Analysis : Cross-reference PubChem, Reaxys, and EPA DSSTox entries to identify outliers or methodological discrepancies (e.g., conflicting antioxidant assays in vs. cytotoxicity data) .

Q. What strategies are effective for designing analogs to improve metabolic stability?

- Methodological Answer :

- Isosteric Replacement : Substitute the butanamido group with trifluoroacetyl or cyclopropylamide to resist hydrolysis.

- ProDrug Approaches : Mask the amine with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups for enhanced bioavailability.

- In Silico Modeling : Use tools like SwissADME to predict LogP and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.